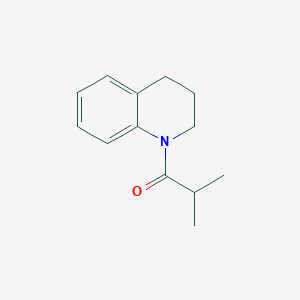
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one
描述
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring that is partially hydrogenated, making it a tetrahydroquinoline derivative. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one typically involves the hydrogenation of quinoline derivatives. One common method includes the use of diethylsilane and a catalyst such as B(C6F5)3 in chloroform under an argon atmosphere . This reaction results in the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the compound.
化学反应分析
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the synthesis of fungicidal agents and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one can be compared with other tetrahydroquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound also exhibits a range of biological activities and is used in similar research applications.
2-Methyltetrahydroquinoline: Produced by the hydrogenation of quinaldine, it shares similar chemical properties but may differ in specific applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical and biological systems.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8,10H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJWLCKQOWMWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B3081786.png)
amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)

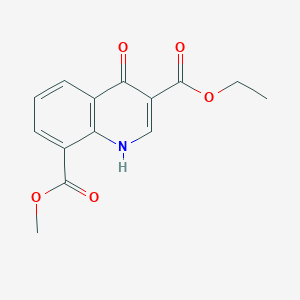
![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)
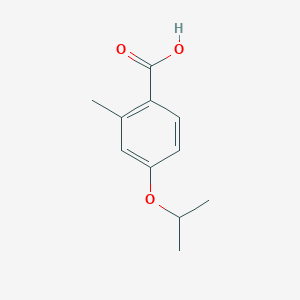

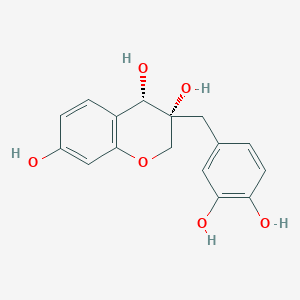
![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)
![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)
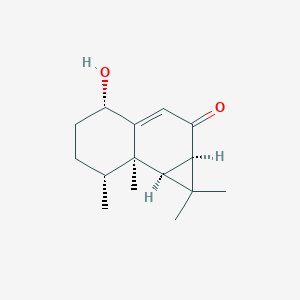
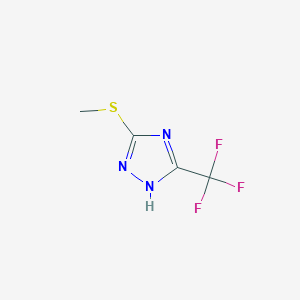
![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
